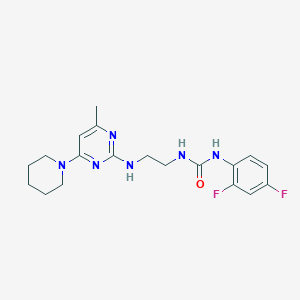
1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group, a piperidinyl-substituted pyrimidinyl moiety, and an ethylurea segment, making it a molecule of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl derivative The initial step may include the reaction of 2,4-difluorobenzonitrile with an appropriate amine to form the corresponding amide
Industrial Production Methods: In an industrial setting, the synthesis of this compound is likely to be scaled up using continuous flow chemistry or batch processing. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The difluorophenyl group can be oxidized to form difluorobenzoic acid derivatives.
Reduction: The pyrimidinyl ring can be reduced to form corresponding amines.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Difluorobenzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyrimidinyl amines.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand the interaction with biological macromolecules.
Industry: Use in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group may interact with enzymes or receptors, while the piperidinyl group can influence the binding affinity and selectivity of the compound. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2,4-Difluorophenyl)biguanide: Similar difluorophenyl group but different core structure.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-ylamine: Similar pyrimidinyl group but lacks the urea linkage.
Ethylurea derivatives: Similar urea segment but different aromatic and heterocyclic components.
Uniqueness: The uniqueness of 1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea lies in its combination of difluorophenyl, piperidinyl, and urea functionalities, which provide a distinct chemical profile and potential for diverse applications.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N6O/c1-13-11-17(27-9-3-2-4-10-27)26-18(24-13)22-7-8-23-19(28)25-16-6-5-14(20)12-15(16)21/h5-6,11-12H,2-4,7-10H2,1H3,(H,22,24,26)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBPKWIODPVDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C=C(C=C2)F)F)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2786961.png)
![2-Chloro-N-[cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2786962.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786963.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2786969.png)

![1-[1-Bromo-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-2-chloroethanone](/img/structure/B2786972.png)


![(3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B2786978.png)




